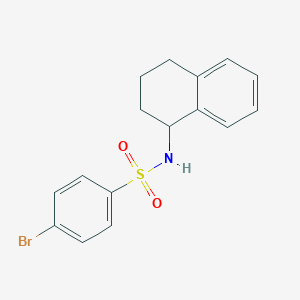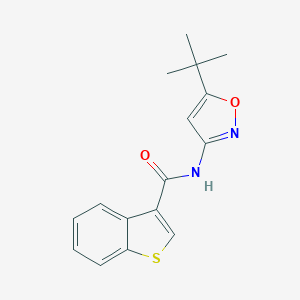![molecular formula C16H20N2OS B276795 N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B276795.png)
N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide, commonly known as DMAT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAT is a thienylbenzamide derivative that has been found to inhibit multiple protein kinases, making it a promising candidate for cancer therapy.
Mecanismo De Acción
DMAT inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting kinase activity. DMAT has been found to be a potent inhibitor of JAK2, FLT3, and RET, which are all implicated in the development of cancer.
Biochemical and Physiological Effects
DMAT has been found to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, DMAT has been found to inhibit the replication of certain viruses, including hepatitis C virus and dengue virus. DMAT has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAT is a potent inhibitor of multiple protein kinases, making it a valuable tool for studying the role of these kinases in various biological processes. However, DMAT has also been found to have off-target effects, which can complicate the interpretation of experimental results. In addition, DMAT is a small molecule inhibitor, which can limit its effectiveness in certain experimental systems.
Direcciones Futuras
There are many potential directions for future research on DMAT. One area of interest is the development of DMAT analogs with improved potency and selectivity. Another area of interest is the identification of biomarkers that can predict the response to DMAT treatment in cancer patients. Additionally, the potential use of DMAT in combination with other cancer therapies is an area of active investigation. Finally, the role of DMAT in the treatment of inflammatory diseases and viral infections is an area of potential future research.
Métodos De Síntesis
The synthesis of DMAT involves the reaction of 3-(dimethylamino)methyl-4,5-dimethylthiophene-2-carboxylic acid with benzoyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain DMAT in high purity.
Aplicaciones Científicas De Investigación
DMAT has been extensively studied for its potential therapeutic applications. It has been found to inhibit multiple protein kinases, including JAK2, FLT3, and RET, making it a promising candidate for cancer therapy. DMAT has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and dengue virus.
Propiedades
Nombre del producto |
N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide |
|---|---|
Fórmula molecular |
C16H20N2OS |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
N-[3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C16H20N2OS/c1-11-12(2)20-16(14(11)10-18(3)4)17-15(19)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,17,19) |
Clave InChI |
QPOYSNKDKSRNOC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1CN(C)C)NC(=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1=C(SC(=C1CN(C)C)NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



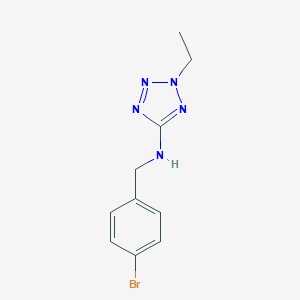
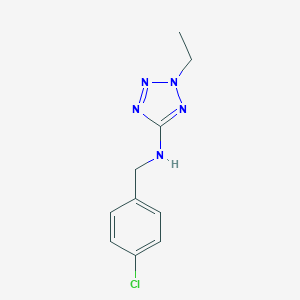
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)
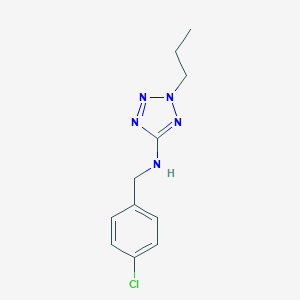
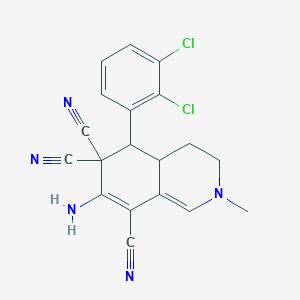
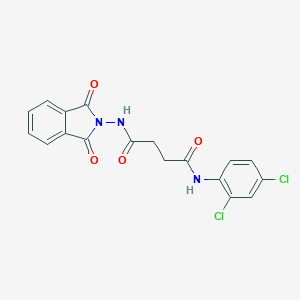
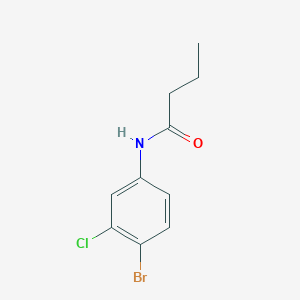
![5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B276731.png)
![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)
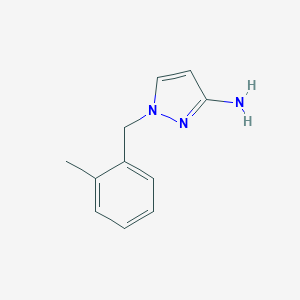
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide](/img/structure/B276741.png)
